2-Amino-1-(2-methoxy-4,5-dimethylphenyl)propan-1-one
Description
2-Amino-1-(2-methoxy-4,5-dimethylphenyl)propan-1-one is a synthetic cathinone derivative characterized by a propan-1-one backbone substituted with an amino group at the β-carbon and a phenyl ring bearing 2-methoxy, 4-methyl, and 5-methyl substituents. Structurally, it belongs to the β-keto-amphetamine (cathinone) class, which shares similarities with amphetamines but includes a ketone functional group.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-amino-1-(2-methoxy-4,5-dimethylphenyl)propan-1-one |
InChI |
InChI=1S/C12H17NO2/c1-7-5-10(12(14)9(3)13)11(15-4)6-8(7)2/h5-6,9H,13H2,1-4H3 |
InChI Key |
MBUCJBJHBCQLLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)OC)C(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-methoxy-4,5-dimethylphenyl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxy-4,5-dimethylbenzaldehyde with nitroethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired amine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-methoxy-4,5-dimethylphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
2-Amino-1-(2-methoxy-4,5-dimethylphenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-methoxy-4,5-dimethylphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxy and methyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s phenyl ring substitutions (2-methoxy, 4,5-dimethyl) differentiate it from other cathinones and amphetamines. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Pharmacological and Toxicological Insights
- Receptor Interactions: The 2-methoxy group in the target compound may enhance affinity for serotonin receptors, as seen in MMDA . However, the absence of methylenedioxy (common in psychedelics) and the presence of dimethyl groups likely shift activity toward dopamine/norepinephrine systems, typical of cathinones. Compared to DOB (a phenethylamine), the β-keto group in cathinones like the target compound may reduce blood-brain barrier penetration but prolong metabolic half-life .
- Toxicity: PMA, a 4-methoxy-substituted amphetamine, is notorious for severe hyperthermia and fatalities due to serotonin syndrome . Methylamino derivatives (e.g., 2,4,5-TMMC ) may exhibit higher lipophilicity, increasing tissue accumulation and toxicity risks.
Metabolism :
Legal and Regulatory Status
- However, analogs like MMDA and PMA are regulated under drug laws due to psychoactive properties .
- Structural similarity to 2,4,5-TMMC (a designer cathinone) suggests it could fall under analog legislation in jurisdictions banning substituted cathinones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
